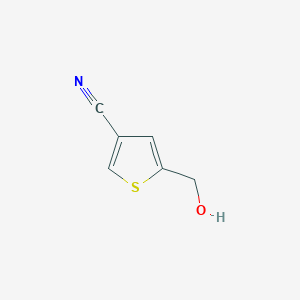

5-(Hydroxymethyl)thiophene-3-carbonitrile

Overview

Description

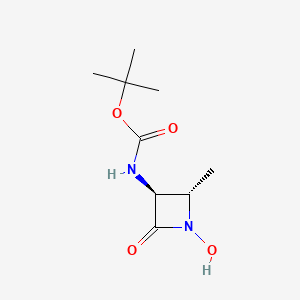

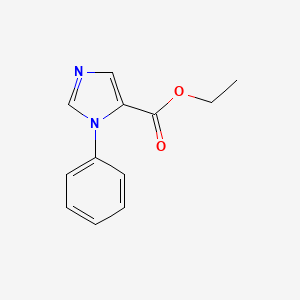

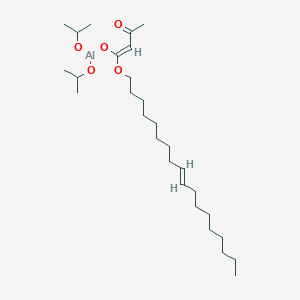

“5-(Hydroxymethyl)thiophene-3-carbonitrile” is a chemical compound with the CAS Number: 80577-96-4. It has a molecular weight of 140.19 . The IUPAC name for this compound is 5-(hydroxymethyl)-1H-1lambda3-thiophene-3-carbonitrile . It is also known by the synonym 5-Hydroxymethyl-thiophene-3-carbonitrile .

Physical And Chemical Properties Analysis

“5-(Hydroxymethyl)thiophene-3-carbonitrile” is a white solid . The compound should be stored at a temperature of 28 C .Scientific Research Applications

Photovoltaic Applications

5-(Hydroxymethyl)thiophene-3-carbonitrile, along with other thiophene derivatives, has been utilized in the field of photovoltaics. For instance, small molecules containing thiophenes linked by different rigidified π-spacer thiophenes have shown promise in enhancing the photovoltaic performance of solution-processable bulk-heterojunction solar cells. These molecules demonstrate improved intramolecular charge transfer and reduced band gaps, leading to more efficient power conversion efficiencies in photovoltaic devices (Gupta et al., 2015).

Electrochemical and Electrochromic Properties

The electrochemical and electrochromic properties of thiophene derivatives have been extensively studied. For example, new derivatives of 2,5-di(thiophen-2-yl)furan-3-carbonitriles have been synthesized, and their copolymerization with EDOT (3,4-ethylenedioxythiophene) exhibited distinct electrochromic properties, making them suitable for electronic display (ECD) applications due to their stability and fast response time (Abaci et al., 2016).

Synthesis of Novel Compounds

Thiophene derivatives are instrumental in synthesizing new compounds with potential applications in various fields. For instance, novel Schiff bases have been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, showing significant antimicrobial activity (Puthran et al., 2019). Similarly, the synthesis of new thiophene derivatives has led to the exploration of their reactivity and potential pharmaceutical applications (Çoruh et al., 2005).

Solid-State NMR and Molecular Modeling

In the field of solid-state NMR and molecular modeling, thiophene derivatives have been used to analyze molecular structures in polymorphic forms. This approach helps in understanding the influence of molecular conformation on the associated NMR spectra, providing valuable insights into the structural aspects of these materials (Smith et al., 2006).

Fluorescence and Photochemical Properties

The fluorescence and photochemical properties of thiophene derivatives have also been a subject of study. Research on donor-acceptor compounds like 5-(1H-pyrrole-1-yl)thiophene-3-carbonitrile has revealed interesting insights into their fluorescence behavior and the influence of internal modes of thiophene on their photochemical properties (Bohnwagner et al., 2017).

Safety and Hazards

properties

IUPAC Name |

5-(hydroxymethyl)thiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c7-2-5-1-6(3-8)9-4-5/h1,4,8H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESAZIXNZFEEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)thiophene-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3155544.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)